molecular formula C7H10O3 B561067 methyl 3,6-dihydro-2H-pyran-4-carboxylate CAS No. 105772-14-3

methyl 3,6-dihydro-2H-pyran-4-carboxylate

Cat. No.: B561067
CAS No.: 105772-14-3
M. Wt: 142.154
InChI Key: CNYKIGVYXIGUHQ-UHFFFAOYSA-N
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Description

Methyl 3,6-dihydro-2H-pyran-4-carboxylate is a chemical compound with the CAS Number: 105772-14-3 . It has a molecular weight of 142.15 . It is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10O3/c1-9-7(8)6-2-4-10-5-3-6/h2H,3-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound is stored at 4 degrees Celsius .

Scientific Research Applications

  • Asymmetric Synthesis of Cockroach Attractant : A study demonstrated the use of a cinchona-modified supported Pd catalyst for the enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid, a key step in synthesizing the cockroach attractant methyl (+)-tetrahydro-2H-pyran-3-carboxylate. This process achieved up to 89% optical purity (Szőri, Szőllősi, & Bartók, 2008).

  • Synthesis of Enantiospecific Acids : The enantiospecific synthesis of (+)-(2R)- and (−)-(2S)-6-Ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic Acid from (+)-(3S) and (−)-(3R)-3-hydroxybutanoates was reported, with an enantiomeric excess of ≥ 93% (Deschenaux, Kallimopoulos, Stoeckli-Evans, & Jacot‐Guillarmod, 1989).

  • Local Anesthetic and Antiaggregating Activities : A study described the synthesis of ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates with significant local anesthetic activity in mice and platelet antiaggregating activity in vitro, comparable to acetylsalicylic acid (Mosti et al., 1994).

  • Microwave-Assisted Liquid-Phase Synthesis : This method was developed for the synthesis of methyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate using functional ionic liquid as a soluble support, yielding high purities without chromatographic purification (Yi, Peng, & Song, 2005).

  • Synthesis and Biological Activity of Polymers : The alternating copolymer poly(methyl 3,4-dihydro-2H-pyran-2-carboxylate-alt-maleic anhydride) was synthesized, showing in vitro biological activity comparable to the reference polymer DIVEMA. Particularly, the polymer covalently bound with 5-fluorouracil exhibited strong antitumor activity (Han et al., 1990).

  • Synthesis of Highly Functionalized Dicarboxylates : Methyl 3-oxo-4-(triphenylarsoranylidene)butanoate and substituted 2H-pyran-5-carboxylates underwent Michael-Wittig condensations, yielding highly functionalized 2-cyclohexenonedicarboxylates with potential practical applications (Moorhoff, 1997).

  • Antioxidative and Antihypertensive Agents from Seaweed : New antioxidative O-heterocyclic analogues with potential as antihypertensives were isolated from Sargassum wightii. These compounds showed significant angiotensin converting enzyme (ACE) inhibitory potential and antioxidative properties, indicating potential for therapeutic use in hypertension management (Maneesh & Chakraborty, 2018).

Safety and Hazards

The compound has several hazard statements including H226, H315, H319, H335 . These codes correspond to flammable liquid and vapor, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding heat, sparks, open flames, hot surfaces, and static discharge .

Mechanism of Action

Methyl 3,6-dihydro-2H-pyran-4-carboxylate, also known as 3,6-Dihydro-2H-pyran-4-carboxylic acid methyl ester, is a chemical compound with the molecular formula C7H10O3 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Properties

IUPAC Name

methyl 3,6-dihydro-2H-pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-9-7(8)6-2-4-10-5-3-6/h2H,3-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYKIGVYXIGUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653362
Record name Methyl 3,6-dihydro-2H-pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105772-14-3
Record name Methyl 3,6-dihydro-2H-pyran-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105772-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,6-dihydro-2H-pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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